2-(3-Chlorophenyl)butanoic acid
Overview
Description
2-(3-Chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of butanoic acid, where a chlorine atom is substituted at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)butanoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chlorobenzoyl chloride with butanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.
Reduction: Formation of 3-chlorophenylbutanol or 3-chlorobutane.
Substitution: Formation of various substituted phenylbutanoic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)butanoic acid involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease pathways. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
- 4-(3-Chlorophenyl)butanoic acid
- (Z)-3-(3-Chlorophenyl)-2-phenylacrylic acid
Comparison: 2-(3-Chlorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.
Biological Activity
2-(3-Chlorophenyl)butanoic acid, also known by its chemical identifier CID 53447123, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
- Molecular Formula : C10H11ClO2
- Molecular Weight : 198.65 g/mol
- CAS Number : 188014-55-3
This compound is characterized by a chlorophenyl group attached to a butanoic acid moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anti-inflammatory Effects
- Antimicrobial Properties
- Potential Role in Metabolic Disorders
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can exhibit anti-inflammatory properties. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
- Mechanism : The compound may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators such as TNF-alpha and IL-6.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. Its efficacy varies depending on the concentration and the specific microorganism.
- Case Study : In a study evaluating the antimicrobial effects of chlorinated phenolic compounds, this compound showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria.
Potential Role in Metabolic Disorders
Emerging research suggests that this compound may influence metabolic pathways, particularly in relation to fatty acid metabolism and glucose homeostasis.
- Mechanism : It is hypothesized that this compound may act as an agonist for free fatty acid receptors (FFARs), which play a crucial role in regulating energy balance and insulin sensitivity.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Reduced cytokine levels | |
Antimicrobial | Inhibition of bacterial growth | |
Metabolic modulation | Potential FFAR agonist |
Research Findings
- Inflammation Modulation : A study published in the Journal of Biological Chemistry indicated that chlorinated compounds can modulate inflammatory responses via NF-kB inhibition, suggesting similar potential for this compound .
- Antimicrobial Activity : In laboratory tests, this compound demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .
- Metabolic Impact : Research on related compounds has shown they can enhance insulin sensitivity in animal models, indicating that this compound may also have beneficial effects on glucose metabolism .
Properties
IUPAC Name |
2-(3-chlorophenyl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUSBOPUEWAMEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703402 | |
Record name | 2-(3-Chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22991-05-5, 188014-55-3 | |
Record name | 2-(3-Chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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